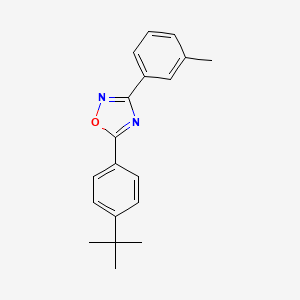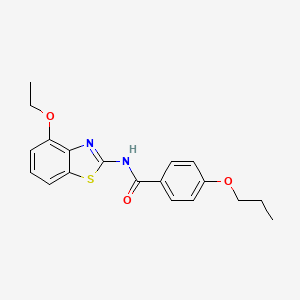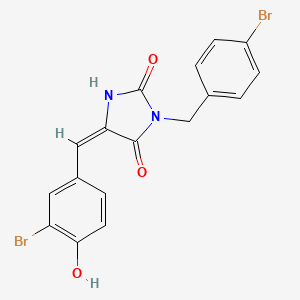![molecular formula C22H24N4O4S2 B11628647 4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11628647.png)
4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-[(5Z)-5-{[2-(4-metilpiperidin-1-il)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]metiliden}-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico es un compuesto orgánico complejo con una estructura única que incluye un anillo de piperidina, un núcleo de pirido[1,2-a]pirimidina y un anillo de tiazolidina. Este compuesto es de gran interés en los campos de la química medicinal y la síntesis orgánica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-[(5Z)-5-{[2-(4-metilpiperidin-1-il)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]metiliden}-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico generalmente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del núcleo de pirido[1,2-a]pirimidina, seguido de la introducción del anillo de piperidina y la porción de tiazolidina. El paso final involucra la formación de la cadena lateral del ácido butanoico. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos aseguran una calidad constante y escalabilidad, haciendo que el compuesto esté disponible para diversas aplicaciones en investigación e industria.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-[(5Z)-5-{[2-(4-metilpiperidin-1-il)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]metiliden}-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, alterando las propiedades del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el pH y la elección del disolvente se controlan cuidadosamente para lograr los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 4-[(5Z)-5-{[2-(4-metilpiperidin-1-il)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]metiliden}-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-[(5Z)-5-{[2-(4-metilpiperidin-1-il)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]metiliden}-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Los estudios detallados sobre sus objetivos moleculares y vías son esenciales para comprender su mecanismo de acción completo.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados de pirido[1,2-a]pirimidina y moléculas que contienen tiazolidina. Estos compuestos comparten similitudes estructurales pero pueden diferir en sus grupos funcionales y actividades biológicas.
Singularidad
El ácido 4-[(5Z)-5-{[2-(4-metilpiperidin-1-il)-4-oxo-4H-pirido[1,2-a]pirimidin-3-il]metiliden}-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico es único debido a su combinación específica de grupos funcionales y su potencial para diversas actividades biológicas. Su estructura distintiva permite interacciones dirigidas con objetivos moleculares, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C22H24N4O4S2 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
4-[(5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H24N4O4S2/c1-14-7-11-24(12-8-14)19-15(20(29)25-9-3-2-5-17(25)23-19)13-16-21(30)26(22(31)32-16)10-4-6-18(27)28/h2-3,5,9,13-14H,4,6-8,10-12H2,1H3,(H,27,28)/b16-13- |
Clave InChI |
AUQUNUFCQWJFFS-SSZFMOIBSA-N |
SMILES isomérico |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O |
SMILES canónico |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628567.png)
![N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B11628570.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628583.png)



![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628605.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11628630.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B11628635.png)
![3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11628651.png)

![(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11628659.png)
![N-[(Z)-[(3,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11628661.png)
